molecular formula C16H13ClN2O4S B3003038 N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 484669-45-6

N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No. B3003038
CAS RN: 484669-45-6
M. Wt: 364.8
InChI Key: JCEYFXBHDIKEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of pharmacological activities. Benzothiazole derivatives are known for their potential in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives involves the reaction of chloroacetamide precursors with various phenolic or thiophenolic derivatives. For instance, N-[4-(benzothiazole-2yl) phenyl]-2-chloroacetamide can be reacted with different substituents to yield compounds with notable anticancer activity . Although the exact synthesis of N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of a benzothiazole ring attached to an acetamide group. The structure of these compounds is confirmed using various analytical techniques such as high-resolution mass spectrometry, NMR, IR spectroscopy, and mass spectrometry . These techniques would also be applicable in analyzing the molecular structure of N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide.

Chemical Reactions Analysis

Benzothiazole acetamides can undergo further chemical reactions to yield a variety of derivatives with different pharmacological activities. For example, the introduction of aryl groups and the modification of the acetamide moiety can lead to compounds with enhanced anticancer and anti-inflammatory activities . The reactivity of the chloromethyl group in related compounds suggests potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamides are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents, which is essential for their biological evaluation. The presence of substituents on the benzothiazole ring can affect the lipophilicity, acidity, and overall stability of the compounds, which in turn can influence their pharmacokinetic properties and biological activity .

Relevant Case Studies

Several case studies have demonstrated the biological efficacy of benzothiazole acetamides. For instance, specific derivatives have shown significant anticancer activity , while others have exhibited both antioxidant and anti-inflammatory activities . The anticonvulsant evaluation of indoline derivatives of benzothiazole acetamide has also been reported, with some compounds showing promising results in animal models . These studies provide a foundation for the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-10-6-7-11(8-13(10)17)18-15(20)9-19-16(21)12-4-2-3-5-14(12)24(19,22)23/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEYFXBHDIKEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.